molecular formula C17H13N5OS B6469625 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640836-27-5

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6469625
CAS No.: 2640836-27-5
M. Wt: 335.4 g/mol
InChI Key: ARVHSAAFATVBCC-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide” belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . The synthesis process often involves the creation of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of “this compound” is not detailed in the available resources.


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various antibiotics and are used in several drugs . The specific chemical reactions involving “this compound” are not detailed in the available resources.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring, a key structural component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole, a key structural component of this compound, suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

Future Directions

Thiazoles and their derivatives continue to be a topic of interest due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new molecules with potent antitumor, antioxidant, and antimicrobial activities . The specific future directions for “2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide” are not detailed in the available resources.

Properties

IUPAC Name

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-9-22-15(18-11)8-7-13(21-22)16(23)20-17-19-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVHSAAFATVBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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